(2E,4E)-1-(4-methoxyphenyl)-1-oxopropan-2-yl hexa-2,4-dienoate
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Overview
Description
(2E,4E)-1-(4-methoxyphenyl)-1-oxopropan-2-yl hexa-2,4-dienoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of (2E,4E)-1-(4-methoxyphenyl)-1-oxopropan-2-yl hexa-2,4-dienoate can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where 4-methoxybenzaldehyde reacts with an appropriate ketone under basic conditions . The reaction typically requires a catalytic amount of sodium hydroxide and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2E,4E)-1-(4-methoxyphenyl)-1-oxopropan-2-yl hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
Scientific Research Applications
(2E,4E)-1-(4-methoxyphenyl)-1-oxopropan-2-yl hexa-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate, with studies investigating its effects on various biological targets.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of (2E,4E)-1-(4-methoxyphenyl)-1-oxopropan-2-yl hexa-2,4-dienoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(2E,4E)-1-(4-methoxyphenyl)-1-oxopropan-2-yl hexa-2,4-dienoate can be compared with similar compounds such as:
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one : This compound has a similar aromatic structure but includes a triazole ring, which imparts different chemical and biological properties.
- (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one : This chalcone derivative shares structural similarities but differs in its electronic and steric properties, affecting its reactivity and applications.
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] (2E,4E)-hexa-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-4-5-6-7-15(17)20-12(2)16(18)13-8-10-14(19-3)11-9-13/h4-12H,1-3H3/b5-4+,7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTRYGNXMRARRC-YTXTXJHMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)OC(C)C(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)OC(C)C(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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